4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine
Description
4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine is a pyrimidine derivative featuring a 6-methylpyrimidin-2-amine core substituted at the 4-position with a 2-ethynyl-5-nitrofuran-3-yl group.
Properties
IUPAC Name |
4-(2-ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3/c1-3-9-7(5-10(18-9)15(16)17)8-4-6(2)13-11(12)14-8/h1,4-5H,2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCSIBYEIWCHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(OC(=C2)[N+](=O)[O-])C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222372 | |
| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72044-87-2 | |
| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072044872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine typically involves multiple steps:
Formation of the Nitrofuran Moiety: The nitrofuran ring can be synthesized through nitration of a furan derivative, followed by functional group transformations to introduce the ethynyl group.
Pyrimidine Ring Construction: The pyrimidine ring is often constructed via cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Coupling Reactions: The final step involves coupling the nitrofuran moiety with the pyrimidine ring. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and nitrofuran groups can participate in binding interactions, while the pyrimidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural and Substituent Variations
The 6-methylpyrimidin-2-amine scaffold is versatile, with substituent diversity dictating functional outcomes. Key analogs and their substituents include:
Key Observations :
Physicochemical and ADMET Properties
- Molecular Weight (MW) : The target compound (estimated MW: ~275 g/mol) is heavier than chloro-dioxolane analogs (243.69 g/mol, ) but lighter than bicyclic derivatives.
- Toxicity Concerns : Nitro groups (as in the target) are associated with mutagenicity risks, contrasting with safer profiles of methoxy () or fluorine-containing () analogs.
- Solubility and Permeability: The ethynyl group may reduce solubility compared to morpholinoethoxy derivatives (e.g., ), necessitating formulation optimization.
Structural and Crystallographic Insights
- Hydrogen Bonding : Weak C–H⋯O bonds stabilize crystals in analogs like N-(2-fluorophenyl) derivatives (). The nitro group in the target may introduce stronger hydrogen-bonding interactions.
- Conformational Flexibility : Dihedral angles in (12–86°) suggest substituent-dependent ring twisting, whereas the ethynyl group in the target may enforce coplanarity.
Biological Activity
4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine, also referred to as nifurpyrimidine, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Antibacterial Activity
Nifurpyrimidine exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. The minimal inhibitory concentrations (MICs) range from 0.25 to 10 µg/ml, indicating potent efficacy against various pathogens, including multi-drug resistant strains of Salmonella .
Table 1: Antibacterial Activity Profile
| Bacteria | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Salmonella typhimurium | 0.25 |
| Pseudomonas aeruginosa | 5.0 |
The mechanism by which nifurpyrimidine exerts its antibacterial effects involves interference with bacterial DNA synthesis and function. The nitro group present in the structure is believed to play a crucial role in this mechanism, enhancing the compound's ability to penetrate bacterial membranes and interact with intracellular targets .
Pharmacological Evaluation
In animal models, specifically mice and rats, nifurpyrimidine has shown promising pharmacological properties:
- Toxicity : No acute toxicity was observed following oral administration.
- Absorption : The compound demonstrated poor intestinal absorption; most of the administered dose was recovered in intestinal content.
- Stability : The antibacterial activity remained unchanged in urine, plasma, or feces, suggesting stability in biological fluids .
Case Studies
A notable study involved the evaluation of nifurpyrimidine against various pathogenic strains isolated from clinical samples. The results indicated that the compound effectively inhibited growth in resistant strains that typically pose treatment challenges.
Case Study Summary
| Study Focus | Findings |
|---|---|
| Resistance Mechanisms | Resistance developed slowly; partially reversible after several passages in drug-free media. |
| Safety Profile | No significant acute toxicity observed in animal models. |
Comparative Studies
Comparative studies highlight nifurpyrimidine's efficacy relative to other nitrofuran derivatives:
Table 2: Comparative Efficacy of Nitro Compounds
| Compound | MIC (µg/ml) | Spectrum of Activity |
|---|---|---|
| Nifurpyrimidine | 0.25 | Broad (gram-positive & negative) |
| Nitrofurantoin | 1.0 | Primarily gram-negative |
| Furazolidone | 5.0 | Limited spectrum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
